2,5-Dimethylphenylhydrazine hydrochloride

描述

Historical Context of Hydrazines in Chemical Transformations

The study of hydrazine (B178648) chemistry dates back to the late 19th century. The name "hydrazine" was first proposed by the German chemist Emil Fischer in 1875 while he was working on synthesizing mono-substituted hydrazine organic compounds. wikipedia.org A few years later, in 1887, Theodor Curtius successfully produced hydrazine sulfate. wikipedia.org However, it was the Dutch chemist Lobry de Bruyn who first prepared pure anhydrous hydrazine in 1895. wikipedia.org

Emil Fischer's work was particularly pivotal; he not only characterized the first hydrazine derivative, phenylhydrazine (B124118), in 1875 but also demonstrated its utility. wikipedia.org He prepared it by reducing a phenyl diazonium salt with sulfite (B76179) salts. wikipedia.org Fischer famously used phenylhydrazine to react with the aldehyde groups of sugars, forming well-defined crystalline products called phenylhydrazones and osazones, which was a crucial step in the characterization and study of carbohydrates. wikipedia.orgwikipedia.org This early work laid the foundation for the extensive use of hydrazines and their derivatives in a multitude of organic syntheses. acs.org Although initially considered a specialty chemical, hydrazine's importance grew, especially after World War II, where it found use as a rocket fuel component. wikipedia.orgacs.orgresearchgate.net

Significance of Substituted Phenylhydrazines in Contemporary Synthetic Chemistry

Substituted phenylhydrazines, which are derivatives of hydrazine where one or more hydrogen atoms are replaced by a substituted phenyl group, are foundational reagents in modern organic synthesis. wikipedia.org Their significance stems from their role as versatile intermediates in the production of a wide array of heterocyclic compounds. patsnap.com These heterocycles are core structures in many pharmaceuticals, agrochemicals (such as herbicides, insecticides, and fungicides), and dyes. wikipedia.orgpatsnap.com

The primary utility of substituted phenylhydrazines lies in their ability to participate in cyclization reactions to form stable ring systems. The most renowned of these is the Fischer indole (B1671886) synthesis, a reliable method for creating the indole nucleus, which is a structural motif in numerous bioactive molecules, including antimigraine drugs of the triptan class. wikipedia.orgtestbook.com Beyond indoles, these reagents are critical for synthesizing other heterocycles like pyrazoles and pyridazines. nih.goviglobaljournal.com The continuous development of new synthetic methods has further broadened the applicability of substituted phenylhydrazines, making them indispensable tools for medicinal and materials chemists. patsnap.com

Overview of 2,5-Dimethylphenylhydrazine Hydrochloride within the Class of Aromatic Hydrazine Derivatives

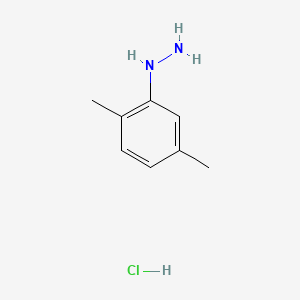

This compound belongs to the class of aromatic hydrazine derivatives, specifically as a disubstituted phenylhydrazine salt. cymitquimica.combldpharm.com As its hydrochloride salt, it is a more stable and easier-to-handle solid compared to its free base form. cdnsciencepub.com Its structure features a phenyl ring substituted with two methyl groups at positions 2 and 5, and a hydrazine group (-NHNH2) which is protonated to form the hydrochloride salt.

This compound serves as a key building block in organic synthesis, primarily for introducing the 2,5-dimethylphenyl moiety into a target molecule. Its substitution pattern is particularly important as it dictates the regiochemical outcome of cyclization reactions, such as the Fischer indole synthesis, leading to specifically substituted heterocyclic products. cdnsciencepub.com

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

(2,5-dimethylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-6-3-4-7(2)8(5-6)10-9;/h3-5,10H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOFMSZLYCEIAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370103 | |

| Record name | 2,5-Dimethylphenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56737-78-1 | |

| Record name | Hydrazine, (2,5-dimethylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56737-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylphenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethylphenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Reaction Methodologies of 2,5 Dimethylphenylhydrazine Hydrochloride

Established Synthetic Pathways for 2,5-Dimethylphenylhydrazine Hydrochloride

The primary methods for preparing this compound are rooted in fundamental organic reactions, adapted for this specific substituted aromatic hydrazine (B178648).

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. masterorganicchemistry.comuni-bayreuth.de In principle, this methodology can be applied to the synthesis of substituted hydrazines. The general approach involves the condensation of a carbonyl compound (an aldehyde or ketone) with a hydrazine to form a hydrazone intermediate, which is then reduced to the corresponding hydrazine.

For the synthesis of 2,5-Dimethylphenylhydrazine, a hypothetical reductive amination pathway would involve the reaction of a suitable carbonyl precursor with hydrazine, followed by reduction. However, this is not the most common route for N-arylhydrazines. A more relevant application of this type of reaction is seen in biocatalysis, where imine reductases (IREDs) have been used to catalyze the reductive amination of various carbonyls with hydrazines, a process termed reductive hydrazination. nih.govresearchgate.net This enzymatic method facilitates the condensation of a carbonyl with a hydrazine to form a hydrazone, which is then selectively reduced. researchgate.net While highly specific and operating under mild conditions, such biocatalytic methods are an area of ongoing research and may not be the standard approach for bulk synthesis of this specific compound.

Direct reductive amination of ketones using a nitrogen source like phenylhydrazide has also been developed as a method for chiral amine synthesis, highlighting the versatility of this class of reactions. nih.gov However, the most prevalent and well-documented method for producing this compound remains the diazotization and reduction of 2,5-dimethylaniline (B45416).

The most widely used industrial and laboratory-scale synthesis of arylhydrazines, including 2,5-Dimethylphenylhydrazine, is the Fischer hydrazine synthesis. drugfuture.com This classic method involves the diazotization of a primary aromatic amine, followed by reduction of the resulting diazonium salt. drugfuture.comthieme-connect.comorgsyn.org

The initial step is the formation of a diazonium salt from 2,5-dimethylaniline. This reaction, known as diazotization, is typically carried out by treating the primary aromatic amine with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). organic-chemistry.org

Key parameters for optimizing the diazotization reaction include:

Temperature: The reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Therefore, the reaction is typically conducted at low temperatures, generally between 0 and 5 °C, using an ice bath to control the temperature. orgsyn.org

Acid: A strong acid is required to generate nitrous acid and to form the soluble amine salt (2,5-dimethylanilinium chloride). An excess of acid is often used to maintain a low pH and prevent unwanted side reactions, such as the coupling of the diazonium salt with unreacted amine. organic-chemistry.org

Stoichiometry: Careful control of the molar ratios of the amine, sodium nitrite, and acid is crucial for maximizing the yield of the diazonium salt and minimizing impurity formation.

The stability and purity of the resulting arenediazonium salt are important for the success of the subsequent reduction step. organic-chemistry.org

Table 1: Typical Conditions for Diazotization of Aromatic Amines

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | Primary Aromatic Amine (e.g., 2,5-Dimethylaniline) | Source of the aryl group and amino functionality. |

| Reagent | Sodium Nitrite (NaNO₂) | Reacts with acid to form nitrous acid in situ. |

| Acid | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Catalyzes the reaction and solubilizes the amine. |

| Temperature | 0–5 °C | Ensures stability of the diazonium salt product. orgsyn.org |

| Solvent | Water | Common solvent for the ionic reagents involved. |

Following diazotization, the 2,5-dimethylbenzenediazonium salt is reduced to form the hydrazine. A variety of reducing agents can be used, but the most common and preferred for both laboratory and industrial scales is sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃). orgsyn.orgorgsyn.org Sodium pyrosulfite (Na₂S₂O₅), also known as sodium metabisulfite, is also an effective reductant. durham.ac.uk

The reduction with sulfite proceeds in stages:

The diazonium salt reacts with sodium sulfite to form a diazosulfonate intermediate.

Upon heating, this intermediate rearranges and is further reduced by the excess sulfite present in the mixture. thieme-connect.comorgsyn.org

Key parameters for the reduction step include:

Reductant: Sodium sulfite is preferred as it is inexpensive and effective. orgsyn.org An excess of the sulfite is used to ensure complete reduction. The use of freshly prepared sodium sulfite solution is recommended as commercial grades can be of poor quality and lead to lower yields. orgsyn.org

Temperature: The reaction mixture is typically warmed to 60–70 °C to facilitate the reduction of the diazosulfonate intermediate. orgsyn.org The color of the solution darkens during this process, indicating the progress of the reaction. orgsyn.org

pH Control: The initial reaction with sulfite is carried out under neutral or slightly alkaline conditions. Acidification before the reduction is complete can lead to the formation of colored impurities. orgsyn.org

While other reducing agents like stannous chloride (SnCl₂) can be used, they are often employed under strongly acidic conditions, which can be less desirable. The sulfite method is generally considered more benign. thieme-connect.com

The final step of the synthesis is the hydrolysis of the intermediate hydrazine sulfonate, followed by the formation of the stable hydrochloride salt.

After the reduction is complete, the reaction mixture is treated with a strong acid, typically concentrated hydrochloric acid. orgsyn.org This acid serves two purposes:

Hydrolysis: It hydrolyzes the hydrazine sulfonate intermediate, cleaving the S-N bond to release the free hydrazine base.

Salt Formation: It protonates the basic hydrazine to form the corresponding hydrochloride salt (this compound).

The hydrochloride salt is significantly less soluble in the acidic aqueous solution, especially upon cooling, and precipitates out. The solid product can then be isolated by filtration. orgsyn.org To obtain a high yield, it is crucial to cool the solution thoroughly, often to 0 °C, before filtering. orgsyn.org The crude product can be further purified by recrystallization from water.

Besides the dominant diazotization-reduction pathway, other synthetic strategies exist for preparing arylhydrazines.

One alternative involves the reduction of a nitroaromatic compound . For this specific target, the synthesis would begin with 2,5-dimethylnitrobenzene. lookchem.com This starting material can be prepared by the nitration of p-xylene. google.com The nitro group can then be reduced to the hydrazine. This reduction is typically more complex than a simple reduction to an amine and requires careful selection of reagents and conditions to stop the reduction at the hydrazine stage.

Another classical method is the nitrosation of a secondary amine followed by reduction . This pathway involves the reaction of a secondary amine with a nitrosating agent to form an N-nitrosamine, which is then reduced to the corresponding 1,1-disubstituted hydrazine. researchgate.netnih.gov For preparing a monosubstituted arylhydrazine like 2,5-dimethylphenylhydrazine, this method is less direct.

More modern approaches include transition-metal-catalyzed cross-coupling reactions . Methods have been developed for the C-N coupling of aryl halides or their equivalents with hydrazides or hydrazine itself, using catalysts based on copper or palladium. researchgate.netnih.gov These methods offer alternative ways to form the crucial aryl-nitrogen bond but are generally more complex and costly than the classical Fischer synthesis for a simple arylhydrazine.

Table 2: Comparison of Major Synthetic Pathways

| Method | Starting Material | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Diazotization/Reduction | 2,5-Dimethylaniline | Diazotization, Sulfite Reduction, Acid Hydrolysis | Well-established, high-yielding, uses readily available precursors. drugfuture.comorgsyn.org | Involves unstable diazonium intermediates; requires careful temperature control. |

| Nitroarene Reduction | 2,5-Dimethylnitrobenzene | Nitration of p-xylene, Controlled Reduction | Avoids handling of diazonium salts. | Reduction can be difficult to control to yield the hydrazine instead of the amine. |

| Cross-Coupling | Aryl Halide/Hydrazine | Pd or Cu-catalyzed C-N bond formation | Broad substrate scope and functional group tolerance. researchgate.netnih.gov | High cost of catalysts and ligands; may not be economical for this specific compound. |

Diazotization and Reduction Protocols

Advanced Synthetic Modifications and Derivatization

The reactivity of the hydrazine functional group in 2,5-Dimethylphenylhydrazine allows for a variety of synthetic modifications, including N-alkylation, N-arylation, and the formation of N'-substituted derivatives. These modifications are crucial for creating a diverse range of molecules with potential applications in medicinal chemistry and material science. nih.govnih.gov

N-alkylation and N-arylation of hydrazines can be challenging due to the presence of two nucleophilic nitrogen atoms, which can lead to mixtures of mono- and di-substituted products, as well as regioisomers (N-1 vs. N-2 substitution). The selectivity of these reactions is influenced by several factors, including the nature of the alkylating or arylating agent, the catalyst, the base, and the reaction conditions. nih.govmdpi.com

N-Alkylation Strategies:

The introduction of alkyl groups onto the nitrogen atoms of 2,5-dimethylphenylhydrazine can be achieved through various methods. Traditional approaches often involve the use of alkyl halides, which can lead to over-alkylation. juniperpublishers.com More modern and controlled methods utilize catalysts to improve selectivity. For instance, palladium-catalyzed N-alkylation reactions have emerged as a powerful tool for the synthesis of N-alkylated amines and their derivatives. organic-chemistry.org These methods often operate under mild conditions with high selectivity. The "borrowing hydrogen" methodology, also often catalyzed by palladium, allows for the use of alcohols as alkylating agents, which is an environmentally benign approach. organic-chemistry.org Another strategy involves the use of N,N-dimethylformamide dialkyl acetals as alkylating agents, which offers a metal-free alternative. researchgate.net

While specific studies on the N-alkylation of 2,5-dimethylphenylhydrazine are not extensively documented, the general principles of these reactions can be applied. For example, the reaction of 2,5-dimethylphenylhydrazine with an alkyl halide in the presence of a suitable base would be expected to yield a mixture of N-alkylated products. The regioselectivity would likely be influenced by the steric hindrance imposed by the methyl groups on the phenyl ring.

Interactive Data Table: Representative N-Alkylation Reactions of Hydrazines

Below is a representative table illustrating typical conditions and outcomes for the N-alkylation of hydrazine derivatives, which could be adapted for 2,5-dimethylphenylhydrazine.

| Hydrazine Derivative | Alkylating Agent | Catalyst / Base | Solvent | Temperature (°C) | Product(s) | Yield (%) |

| Phenylhydrazine (B124118) | Benzyl bromide | K2CO3 | DMF | Room Temp | N-benzylphenylhydrazine | ~85 |

| 1-Methyl-1-phenylhydrazine | Ethyl iodide | NaH | THF | 60 | 1-Ethyl-1-methyl-1-phenylhydrazine | ~70 |

| Phenylhydrazine | 1-Butanol | Pd/C, KOH | Toluene (B28343) | 110 | N-butylphenylhydrazine | ~90 |

N-Arylation Strategies:

The introduction of an aryl group at the nitrogen atom of 2,5-dimethylphenylhydrazine can be accomplished using transition metal-catalyzed cross-coupling reactions. Copper- and palladium-catalyzed N-arylation reactions are the most common methods. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a versatile method for forming C-N bonds. organic-chemistry.org Similarly, copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an effective route to N-aryl hydrazines. organic-chemistry.org These reactions typically involve the use of an aryl halide or an arylboronic acid as the arylating agent.

For 2,5-dimethylphenylhydrazine, a palladium-catalyzed reaction with an aryl bromide in the presence of a suitable phosphine (B1218219) ligand and a base would be a plausible strategy for N-arylation. Alternatively, a copper-catalyzed reaction with an aryl iodide or bromide could also be employed. The choice of catalyst, ligand, and reaction conditions would be critical in achieving good yields and selectivity.

Interactive Data Table: Representative N-Arylation Reactions of Hydrazines

The following table presents typical conditions for the N-arylation of hydrazine derivatives, which could serve as a starting point for the arylation of 2,5-dimethylphenylhydrazine.

| Hydrazine Derivative | Arylating Agent | Catalyst / Ligand / Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Phenylhydrazine | 4-Bromotoluene | Pd(OAc)2 / BINAP / NaOtBu | Toluene | 100 | N-(4-tolyl)phenylhydrazine | ~80 |

| Hydrazine | Iodobenzene | CuI / L-proline / K2CO3 | DMSO | 90 | N-phenylhydrazine | ~75 |

| Phenylhydrazine | Phenylboronic acid | Cu(OAc)2 / Pyridine | CH2Cl2 | Room Temp | N,N'-diphenylhydrazine | ~65 |

The synthesis of N'-substituted derivatives of 2,5-dimethylphenylhydrazine, such as N'-acyl or N'-sulfonyl derivatives, is a common strategy to create more complex molecules. These reactions typically occur at the more accessible terminal nitrogen atom (N').

The most straightforward method for the synthesis of N'-acyl derivatives is the reaction of 2,5-dimethylphenylhydrazine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.net The reaction is generally high-yielding and proceeds under mild conditions. Similarly, N'-sulfonyl derivatives can be prepared by reacting the hydrazine with a sulfonyl chloride.

These N'-substituted hydrazides are stable compounds and can serve as intermediates for the synthesis of various heterocyclic systems. For example, they can be cyclized to form oxadiazoles (B1248032) or other related heterocycles.

Interactive Data Table: Synthesis of N'-Acyl Hydrazide Derivatives

This table illustrates the general conditions for the acylation of hydrazines.

| Hydrazine | Acylating Agent | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Phenylhydrazine | Acetyl chloride | Triethylamine | Dichloromethane | 0 to RT | N'-acetylphenylhydrazide | >90 |

| Hydrazine hydrate | Benzoyl chloride | Pyridine | Chloroform | 0 to RT | N'-benzoylhydrazide | ~85 |

| Methylhydrazine | Acetic anhydride | None | Acetic acid | Reflux | N'-acetyl-N-methylhydrazide | ~80 |

Reaction Kinetics and Mechanistic Studies of this compound Formation

The formation of this compound involves a two-step process: the diazotization of 2,5-dimethylaniline followed by the reduction of the resulting diazonium salt.

The diazotization of a primary aromatic amine, such as 2,5-dimethylaniline, involves its reaction with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid at low temperatures (0-5 °C). byjus.comchemicalnote.com The mechanism proceeds through the formation of a nitrosonium ion (NO+) as the key electrophile. chemicalnote.comvurup.sk The amine attacks the nitrosonium ion to form an N-nitrosoanilinium ion, which then undergoes a series of proton transfers and elimination of water to yield the aryldiazonium salt. byjus.com

The kinetics of diazotization reactions are well-studied and are known to be dependent on the acidity of the medium and the concentration of the reactants. rsc.org For anilines with electron-donating groups, such as the methyl groups in 2,5-dimethylaniline, the reaction is generally faster than for aniline (B41778) itself due to the increased nucleophilicity of the amino group. The reaction rate is typically first order with respect to both the amine and nitrous acid under moderately acidic conditions. vurup.skresearchgate.net

The second step is the reduction of the 2,5-dimethyldiazonium salt to 2,5-dimethylphenylhydrazine. A common reducing agent for this transformation is sodium sulfite (Na2SO3) or stannous chloride (SnCl2) in hydrochloric acid. doubtnut.comorgsyn.orgyoutube.com The mechanism of reduction with sodium sulfite is believed to involve the initial formation of a diazosulfonate intermediate, which is then hydrolyzed and reduced to the corresponding hydrazine. orgsyn.org When using SnCl2/HCl, the Sn(II) ion acts as the reducing agent, transferring electrons to the diazonium salt. The reaction is generally carried out at low temperatures to avoid decomposition of the diazonium salt and side reactions. The final product is isolated as the hydrochloride salt, which is more stable than the free base. libretexts.org

Formation of Nitrous Acid: NaNO₂ + HCl → HNO₂ + NaCl

Formation of Nitrosonium Ion: HNO₂ + H⁺ ⇌ H₂O⁺-NO → H₂O + NO⁺

Attack by Amine: 2,5-(CH₃)₂C₆H₃NH₂ + NO⁺ → 2,5-(CH₃)₂C₆H₃N⁺H₂-NO

Deprotonation and Tautomerization: Formation of the diazonium ion 2,5-(CH₃)₂C₆H₃N₂⁺

Reduction: 2,5-(CH₃)₂C₆H₃N₂⁺ + [Reducing Agent] → 2,5-(CH₃)₂C₆H₃NHNH₂

Reactivity and Mechanistic Investigations of 2,5 Dimethylphenylhydrazine Hydrochloride in Organic Transformations

Hydrazone Formation Reactions

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure. They are typically formed through the reaction of a hydrazine (B178648) with an aldehyde or a ketone. semanticscholar.org These reactions are generally classified as condensation or addition-elimination reactions, where two molecules combine with the concurrent loss of a smaller molecule, such as water. libretexts.org 2,5-Dimethylphenylhydrazine hydrochloride serves as a key reagent in the synthesis of arylhydrazones. researchgate.netumt.edu.pk The hydrochloride salt is often used to improve the stability of the hydrazine.

The general process involves heating the substituted hydrazine with the corresponding aldehyde or ketone in a suitable organic solvent like ethanol (B145695) or methanol. semanticscholar.orgmdpi.com The reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form the hydrazone. libretexts.org Hydrazones derived from 2,5-dimethylphenylhydrazine are valuable intermediates in organic synthesis, particularly for constructing various heterocyclic systems. semanticscholar.orgnih.gov

Condensation with Carbonyl Compounds (Aldehydes and Ketones)

The condensation of this compound with aldehydes and ketones is a fundamental transformation that yields the corresponding 2,5-dimethylphenylhydrazones. wikipedia.orgyoutube.com This reaction is a cornerstone of hydrazone chemistry and serves as the initial step in significant synthetic sequences, most notably the Fischer indole (B1671886) synthesis. nih.govorganic-chemistry.org The reaction is typically carried out by refluxing the reactants in a solvent like ethanol, often with the addition of sodium acetate (B1210297) to neutralize the HCl and liberate the free hydrazine. mdpi.com

The formation of a bright yellow or orange precipitate is often indicative of the presence of a carbonyl group and the successful formation of the hydrazone derivative, a characteristic utilized in classical qualitative analysis with reagents like 2,4-dinitrophenylhydrazine. libretexts.org

The efficiency and rate of hydrazone formation are significantly influenced by the steric and electronic environment of the carbonyl compound.

Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon generally increase its electrophilicity, making it more susceptible to nucleophilic attack by the hydrazine and thus accelerating the reaction. Conversely, electron-donating groups decrease the reactivity of the carbonyl group.

Steric Effects: Steric hindrance around the carbonyl group can impede the approach of the nucleophilic hydrazine, slowing down or even preventing the reaction. For instance, ketones are generally less reactive than aldehydes due to the presence of two alkyl groups compared to one alkyl group and a smaller hydrogen atom in aldehydes. This is exemplified by the reaction of N'-methyl-2,6-dimethylphenylhydrazine hydrochloride, a structurally similar compound, which reacts with 2-methylcyclohexanone (B44802) but fails to react with the more sterically hindered 2,6-dimethylcyclohexanone (B152311) under similar conditions. cdnsciencepub.com Simple N-unsubstituted hydrazones can be difficult to obtain in high purity from sterically hindered carbonyl compounds. researchgate.net

The formation of hydrazones is typically catalyzed by acid. semanticscholar.org While this compound provides its own acidic medium, the rate and efficiency of the reaction can be enhanced by the addition of a catalytic amount of a stronger acid, such as glacial acetic acid. nih.govmdpi.commdpi.com

The acid catalyst functions by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This protonation makes the carbonyl group more reactive towards the weakly nucleophilic arylhydrazine. The catalytic cycle involves the following key steps:

Protonation of the carbonyl oxygen.

Nucleophilic attack by the nitrogen atom of the hydrazine.

Proton transfer steps.

Elimination of a water molecule to form the C=N double bond of the hydrazone.

Glacial acetic acid is a commonly used catalyst in these condensations, providing the necessary acidic environment to facilitate the reaction, often leading to higher yields and shorter reaction times. nih.govmdpi.com

Table 1: Reactivity of Substituted Phenylhydrazines with Ketones

| Hydrazine Derivative | Ketone | Reaction Conditions | Result | Reference |

|---|---|---|---|---|

| N'-methyl-2,6-dimethylphenylhydrazine hydrochloride | 2-Methylcyclohexanone | Refluxing dry benzene | Reaction occurs to form 1,8,9-trimethyl-1,2,3,4-tetrahydrocarbazole | cdnsciencepub.com |

| N'-methyl-2,6-dimethylphenylhydrazine hydrochloride | 2,6-Dimethylcyclohexanone | Refluxing dry benzene | No reaction | cdnsciencepub.com |

| N'-Ethyl-2,6-dimethylphenylhydrazine hydrochloride | Cyclohexanone (B45756) | Refluxing benzene | Condensation occurs to form 9-ethyl-8-methyl-1,2,3,4-tetrahydrocarbazole | cdnsciencepub.com |

Applications of Hydrazone Formation in Organic Synthesis

Hydrazones derived from 2,5-dimethylphenylhydrazine are versatile synthetic intermediates. semanticscholar.orgumt.edu.pk Their primary application lies in their ability to undergo further cyclization reactions to form complex heterocyclic structures.

Key applications include:

Fischer Indole Synthesis: The most prominent application is serving as the direct precursor for the synthesis of substituted indoles. wikipedia.orgorganic-chemistry.org The hydrazone, once formed, can be subjected to acidic conditions to induce cyclization.

Synthesis of Other Heterocycles: Hydrazones are synthons for a variety of other heterocyclic systems. For example, they are used in the synthesis of azetidin-2-ones (β-lactams) and 1,3,4-oxadiazoles, which are scaffolds found in many biologically active compounds. nih.govbiointerfaceresearch.com The oxidative cyclization of hydrazide-hydrazones is a common route to 1,3,4-oxadiazoles. biointerfaceresearch.com

Synthesis of Pyrazoles: Hydrazones can react with compounds containing active methylene (B1212753) groups to form pyrazole (B372694) derivatives.

Wolff-Kishner Reduction: While the primary application of 2,5-dimethylphenylhydrazine is not for this purpose, hydrazones in general are intermediates in the Wolff-Kishner reduction, a method to deoxygenate aldehydes and ketones to their corresponding alkanes under basic conditions. libretexts.org

Fischer Indole Synthesis and Related Cyclization Reactions

The Fischer indole synthesis is a powerful and widely used chemical reaction for producing indoles from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions. wikipedia.orgnih.gov this compound is an ideal starting material for this synthesis, leading to the formation of dimethyl-substituted indoles. The reaction proceeds via the in-situ formation of the corresponding 2,5-dimethylphenylhydrazone, which then undergoes an acid-catalyzed intramolecular cyclization. wikipedia.org A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed as catalysts. nih.govorganic-chemistry.org

The general reaction starting from 2,5-dimethylphenylhydrazine and a generic ketone (R₁-CO-CH₂R₂) would yield a 4,7-dimethylindole derivative. The reaction is robust and allows for the synthesis of a wide array of substituted indoles, which are prevalent frameworks in pharmaceuticals and natural products. researchgate.net

Mechanistic Elucidation of the Fischer Indole Synthesis with this compound

The mechanism of the Fischer indole synthesis has been extensively studied and is generally accepted to proceed through several key steps, as first proposed by Robinson. nih.govyoutube.com When using this compound, the mechanism is as follows:

Hydrazone Formation: The initial step is the condensation of 2,5-dimethylphenylhydrazine with the aldehyde or ketone to form the corresponding 2,5-dimethylphenylhydrazone. wikipedia.org

Tautomerization: The resulting hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form under acidic conditions. wikipedia.orgnih.gov This step is crucial as it creates the necessary olefinic bond for the subsequent sigmatropic rearrangement.

Rearomatization and Cyclization: The di-imine intermediate rearomatizes, which is followed by an intramolecular nucleophilic attack of one of the amino groups onto the imine carbon, forming a five-membered ring aminoacetal (or aminal) intermediate. wikipedia.org

Elimination of Ammonia (B1221849): Finally, under the acidic conditions, this cyclic intermediate eliminates a molecule of ammonia (which is protonated to ammonium) to generate the stable, aromatic indole ring. wikipedia.orgnih.gov Isotopic labeling studies have confirmed that the N1 nitrogen of the original phenylhydrazine (B124118) is incorporated into the final indole ring. wikipedia.org

Studies with sterically hindered hydrazines, such as N'-methyl-2,6-dimethylphenylhydrazine hydrochloride, have provided evidence for the proposed dienone-imine intermediate, which further supports this mechanistic pathway. cdnsciencepub.com The formation of specific products from the reaction of this related hydrazine with 2-methylcyclohexanone could only be explained by the formation and subsequent rearrangement of such intermediates. cdnsciencepub.com

Formation and Rearrangement of Dienone-Imine Intermediates

The reactivity of this compound is prominently featured in the Fischer indole synthesis, a classic method for creating indole rings. A critical phase of this synthesis involves the formation and subsequent rearrangement of key intermediates. The process commences with the condensation of 2,5-dimethylphenylhydrazine with an aldehyde or ketone, which, under acidic conditions, forms a 2,5-dimethylphenylhydrazone.

This hydrazone is the precursor to the pivotal mechanistic step: an acid-catalyzed intramolecular electrocyclic reaction, specifically a bldpharm.combldpharm.com-sigmatropic rearrangement. The acid catalyst protonates the imine nitrogen of the hydrazone, facilitating the formation of an enamine tautomer. This enamine then undergoes the rearrangement through a transient intermediate that breaks a nitrogen-nitrogen bond and forms a new carbon-carbon bond. This transformation generates a dienone-imine intermediate. The final steps involve the rearomatization of the six-membered ring, which proceeds through the loss of an ammonium (B1175870) ion and a proton, ultimately yielding the stable indole aromatic system. The entire sequence relies on the controlled formation and rearrangement of these transient species.

Role of Hydrazine Hydrochloride Form in Reaction Efficiency

The use of 2,5-dimethylphenylhydrazine in its hydrochloride salt form is crucial for the efficiency of many reactions, particularly the Fischer indole synthesis. wjarr.comresearchgate.net The hydrochloride salt serves as a convenient and stable source of both the hydrazine nucleophile and the necessary acid catalyst in one reagent.

The presence of hydrochloric acid is essential for several steps in the mechanism:

Hydrazone Formation: The acid catalyzes the initial condensation reaction between the hydrazine and the carbonyl compound.

By providing the acidic environment in situ, the hydrochloride form ensures that the catalytic cycle proceeds efficiently, leading to higher yields of the desired indole or tetrahydrocarbazole product. researchgate.net

Synthesis of Indole Derivatives and Analogs

This compound is a valuable building block for the synthesis of a variety of indole derivatives and their analogs, which are scaffolds present in many biologically active compounds. jmchemsci.com

Formation of Indolecarboxamide Derivatives

Indolecarboxamide derivatives can be synthesized using multi-step procedures that often begin with an indole or tetrahydrocarbazole core prepared from this compound. Once the indole ring is formed, the nitrogen atom can act as a nucleophile to form an amide bond. jmchemsci.com For example, a synthesized tetrahydrocarbazole can be treated with an acid chloride in the presence of a base like triethylamine. jmchemsci.com In this nucleophilic acyl substitution reaction, the indole nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of an N-substituted indolecarboxamide and eliminating HCl, which is neutralized by the base. jmchemsci.com This method allows for the coupling of various acyl groups to the indole nitrogen, producing a diverse library of amide derivatives. jmchemsci.com

Synthesis of Substituted Tetrahydrocarbazoles

A significant application of this compound is in the synthesis of substituted 1,2,3,4-tetrahydrocarbazoles via the Fischer-Borsche reaction. wjarr.comresearchgate.net This reaction involves the condensation of a substituted phenylhydrazine hydrochloride with a cyclic ketone, typically a cyclohexanone derivative. wjarr.comresearchgate.net The resulting arylhydrazone undergoes an acid-catalyzed rearrangement to yield the tricyclic tetrahydrocarbazole structure. wjarr.comresearchgate.net The substitution pattern on the final product is determined by the substituents on both the phenylhydrazine and the cyclohexanone starting materials. wjarr.com

Table 1: Synthesis of Substituted Tetrahydrocarbazoles using Phenylhydrazine Derivatives This table illustrates representative examples of the Fischer-Borsche reaction.

| Phenylhydrazine Reactant | Carbonyl Reactant | Catalyst/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylhydrazine hydrochloride | Cyclohexanone | Acetic Acid/HCl | 1,2,3,4-Tetrahydrocarbazole | 95% | researchgate.net |

| 4-Methoxyphenylhydrazine | Substituted Cyclohexanone | Acetic Acid/HCl | Substituted 6-Methoxy-1,2,3,4-tetrahydrocarbazole | N/A | researchgate.net |

| Substituted Phenylhydrazine hydrochlorides | Cyclohexanone | Ceric Ammonium Nitrate | Substituted 1,2,3,4-Tetrahydrocarbazoles | 85-95% | wjarr.com |

| 4-Chlorophenylhydrazine | Cyclohexanone | N/A | 6-chloro-1,2,3,4-tetrahydrocarbazole | N/A | jmchemsci.com |

Nucleophilic Substitution Reactions

Hydrazine and its derivatives, including 2,5-dimethylphenylhydrazine, are effective nucleophiles due to the presence of lone pairs of electrons on the nitrogen atoms. wikipedia.org They readily participate in nucleophilic substitution reactions, particularly nucleophilic aromatic substitution (SNAr) and nucleophilic acyl substitution.

In SNAr reactions, hydrazines can displace a leaving group on an electron-deficient aromatic ring. For instance, the reaction of hydrazine with 1-chloro-2,4-dinitrobenzene (B32670) proceeds via an uncatalyzed substitution. ccsenet.orgresearchgate.net The generally accepted mechanism involves the addition of the nucleophile to form a resonance-stabilized Meisenheimer-type intermediate. researchgate.net The rate-determining step can be either the formation of this zwitterionic intermediate or the subsequent departure of the leaving group, depending on the solvent and the nature of the leaving group. ccsenet.orgresearchgate.net

In nucleophilic acyl substitution, the hydrazine attacks a carbonyl carbon, leading to the formation of hydrazides or, as seen in the synthesis of indolecarboxamides, the formation of an N-acyl bond. jmchemsci.com

Oxidation and Reduction Pathways

Hydrazine derivatives are involved in important reduction pathways, most notably the Wolff-Kishner reduction. wikipedia.org This reaction transforms a carbonyl group of a ketone or aldehyde into a methylene group (CH₂). The process begins with the formation of a hydrazone intermediate through the reaction of the carbonyl compound with a hydrazine derivative. wikipedia.org Subsequent treatment with a strong base, such as potassium hydroxide, at high temperatures leads to the deprotonation and eventual elimination of dinitrogen gas, resulting in the reduction of the carbonyl to a methylene group. wikipedia.org

While specific oxidation pathways for this compound are not extensively detailed in the provided research, hydrazines as a class of compounds can be oxidized. These reactions are significant in various applications, including their use as reducing agents or as precursors in rocket propellants. wikipedia.org

Formation of Azo Compounds via Oxidation

The oxidation of hydrazine derivatives, including 2,5-dimethylphenylhydrazine, provides a direct route to the corresponding azo compounds. This transformation involves the formal removal of two hydrogen atoms from the hydrazine moiety to form a nitrogen-nitrogen double bond (N=N). Various oxidizing agents and reaction conditions can be employed to effect this conversion, with the choice of oxidant often influencing the efficiency and selectivity of the reaction.

Azo compounds are of significant interest due to their applications as dyes, pigments, and initiators for radical reactions. The general transformation of a substituted phenylhydrazine to an azoarene can be represented as follows:

Ar-NH-NH₂ → Ar-N=N-H

The resulting aryldiazene is often unstable and may undergo further reactions. In the presence of a suitable coupling partner or under conditions that promote dimerization, symmetrical or unsymmetrical azoarenes can be formed.

Several methods have been developed for the oxidative dehydrogenation of hydrazines. For instance, tert-butyl nitrite (B80452) (TBN) in ethanol has been shown to be an effective catalytic system for the oxidation of hydrazobenzenes to azobenzenes in the presence of air. nih.gov This method is notable for its mild reaction conditions and the use of a green solvent. While this specific study focused on hydrazobenzenes (1,2-diarylhydrazines), the principle can be extended to monosubstituted hydrazines. The proposed mechanism involves the generation of radical species from TBN that facilitate the dehydrogenation process. nih.gov

Another approach involves the use of metal-free oxidizing systems. For example, the oxidation of hydrazines using environmentally benign oxidants like trichloroisocyanuric acid (TCCA) has been reported to produce a wide range of azo compounds in excellent yields.

The table below summarizes representative conditions for the oxidation of substituted hydrazines to azo compounds, illustrating the types of reagents and solvents that can be employed. While specific data for this compound is not detailed in the cited literature, these examples provide a basis for predicting its behavior in similar reactions.

| Hydrazine Derivative | Oxidizing Agent | Solvent | Temperature | Yield (%) | Reference |

| 1-Phenyl-2-(p-tolyl)hydrazine | tert-Butyl Nitrite (30 mol%) / Air | Ethanol | Room Temp | 98 | nih.gov |

| 1,2-Diphenylhydrazine | tert-Butyl Nitrite (30 mol%) / Air | Ethanol | Room Temp | 95 | nih.gov |

| 1-(4-Chlorophenyl)-2-phenylhydrazine | tert-Butyl Nitrite (30 mol%) / Air | Ethanol | Room Temp | 96 | nih.gov |

Reduction to Hydrazine Derivatives

While the oxidation of hydrazines is a common transformation, their reduction is less frequently the primary focus of synthetic efforts, as they are already in a reduced state. However, in certain contexts, the reduction of a derivative of a hydrazine, such as a hydrazone or an acylhydrazide, back to a substituted hydrazine is a relevant transformation. For instance, the reduction of a diazonium salt, which is a precursor in the synthesis of many phenylhydrazines, is a key step.

The synthesis of substituted phenylhydrazines, including this compound, often starts from the corresponding aniline (B41778). The process involves diazotization of the aniline followed by reduction of the resulting diazonium salt. A common method for this reduction utilizes sodium sulfite (B76179). This procedure, while effective, can sometimes be improved by modifying the reaction conditions to enhance yield and purity.

A patent for the synthesis of 2,4-dimethylphenylhydrazine hydrochloride specifies a process involving the diazotization of 2,4-dimethylaniline (B123086) with sodium nitrite, followed by reduction with sodium sulfite. google.com The process is optimized with respect to reaction times and temperatures to achieve a high yield and purity of the final product. google.com Although this patent is for the 2,4-isomer, the general principles are applicable to the synthesis of the 2,5-dimethyl analog.

The general steps for the synthesis of a substituted phenylhydrazine hydrochloride from the corresponding aniline are:

Diazotization: The substituted aniline is treated with sodium nitrite in the presence of a strong acid (like hydrochloric acid) at low temperatures (typically 0-5 °C) to form the diazonium salt.

Reduction: The diazonium salt solution is then treated with a reducing agent, such as sodium sulfite or stannous chloride, to reduce the diazonium group to a hydrazine.

Acidification and Isolation: The resulting phenylhydrazine is then typically precipitated as its hydrochloride salt by the addition of concentrated hydrochloric acid, which facilitates its isolation and improves its stability.

The table below outlines the key reaction stages and typical reagents involved in the synthesis of a substituted phenylhydrazine hydrochloride.

| Reaction Stage | Reagents | Key Parameters | Product | Reference |

| Diazotization | Substituted Aniline, Sodium Nitrite, Hydrochloric Acid | 0-5 °C | Diazonium Salt | google.com |

| Reduction | Diazonium Salt, Sodium Sulfite | Controlled pH and Temperature | Substituted Phenylhydrazine | google.com |

| Isolation | Substituted Phenylhydrazine, Concentrated HCl | Cooled to 0°C | Substituted Phenylhydrazine Hydrochloride | orgsyn.org |

Chemo- and Regioselectivity in Reactions involving this compound

The concepts of chemo- and regioselectivity are critical when this compound reacts with molecules possessing multiple reactive sites or when the hydrazine itself can react in different ways. The substitution pattern on the phenyl ring, with methyl groups at positions 2 and 5, can exert significant steric and electronic effects that influence the outcome of these reactions.

A prime example of where regioselectivity is crucial is the Fischer indole synthesis . organic-chemistry.org This reaction involves the condensation of a phenylhydrazine with a ketone or aldehyde in an acidic medium to form an indole. organic-chemistry.orgnih.gov When an unsymmetrical ketone is used, the reaction can, in principle, lead to two different regioisomeric indoles. The direction of cyclization is influenced by the nature of the acid catalyst, the substitution on the phenylhydrazine, and the steric bulk of the substituents on the ketone. nih.gov For 2,5-dimethylphenylhydrazine, the methyl group at the ortho position (position 2) can sterically hinder cyclization at the C6 position of the developing indole ring, thus favoring the formation of the 4,7-dimethylindole derivative.

Another important reaction where regioselectivity is a key consideration is the synthesis of pyrazoles from the condensation of phenylhydrazines with 1,3-dicarbonyl compounds. organic-chemistry.org An unsymmetrical 1,3-diketone can react with a substituted hydrazine to produce two possible regioisomeric pyrazoles. The regiochemical outcome is dependent on the reaction conditions, particularly the solvent and the nature of the substituents on both reactants. Research has shown that conducting the reaction in aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) can lead to high regioselectivity. organic-chemistry.org The initial nucleophilic attack of the hydrazine can occur at either of the carbonyl groups of the diketone, and the subsequent cyclization and dehydration determine the final product distribution. The electronic and steric properties of the substituents on the phenylhydrazine and the diketone play a decisive role in controlling which carbonyl group is preferentially attacked.

The table below presents hypothetical product distributions for the reaction of this compound with an unsymmetrical 1,3-diketone under different solvent conditions, based on the general principles of regioselectivity in pyrazole synthesis.

| 1,3-Diketone | Hydrazine | Solvent | Major Regioisomer | Minor Regioisomer | Ratio (Major:Minor) | Reference |

| Benzoylacetone | Phenylhydrazine | Ethanol | 1,5-Diphenyl-3-methylpyrazole | 1,3-Diphenyl-5-methylpyrazole | 58:42 | organic-chemistry.org |

| Benzoylacetone | Phenylhydrazine | DMAc | 1,5-Diphenyl-3-methylpyrazole | 1,3-Diphenyl-5-methylpyrazole | >98:2 | organic-chemistry.org |

| 1,1,1-Trifluoro-2,4-pentanedione | Phenylhydrazine | Ethanol | 1-Phenyl-3-methyl-5-(trifluoromethyl)pyrazole | 1-Phenyl-5-methyl-3-(trifluoromethyl)pyrazole | 40:60 | organic-chemistry.org |

| 1,1,1-Trifluoro-2,4-pentanedione | Phenylhydrazine | DMAc | 1-Phenyl-3-methyl-5-(trifluoromethyl)pyrazole | 1-Phenyl-5-methyl-3-(trifluoromethyl)pyrazole | >98:2 | organic-chemistry.org |

Applications of 2,5 Dimethylphenylhydrazine Hydrochloride in Advanced Materials and Medicinal Chemistry

Role as an Intermediate in Pharmaceutical Synthesis

In the realm of medicinal chemistry, 2,5-Dimethylphenylhydrazine hydrochloride is a key starting material for synthesizing various heterocyclic compounds that form the core of many therapeutic agents. The hydrazine (B178648) moiety is particularly reactive and participates in cyclization reactions to form stable ring systems.

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are well-regarded for their broad spectrum of biological activities. derpharmachemica.com The synthesis of 2-pyrazolines is commonly achieved through the reaction of α,β-unsaturated aldehydes and ketones (chalcones) with hydrazine derivatives. derpharmachemica.comsci-hub.se In this reaction, this compound would react with a chalcone (B49325), typically in a solvent like ethanol (B145695) and often under reflux conditions, to yield a 1,3,5-trisubstituted-2-pyrazoline. nih.gov The initial step is the formation of a hydrazone, which then undergoes an intramolecular cyclization to form the stable pyrazoline ring. derpharmachemica.com The versatility of this synthesis allows for the creation of a large library of pyrazoline derivatives by varying the substituents on the chalcone. nih.gov

The general synthesis strategy involves the condensation of an appropriate chalcone with a substituted phenylhydrazine (B124118), like 2,5-dimethylphenylhydrazine, to form the corresponding N-phenyl-substituted pyrazoline. nih.gov

Table 1: Synthesis of Pyrazoline Derivatives

| Reactants | Product Class | Reaction Type |

|---|

Many pyrazoline derivatives synthesized from phenylhydrazines have demonstrated significant potential as anticancer agents. nih.govresearchgate.net For instance, a series of novel pyrazoline derivatives were synthesized and evaluated for their cytotoxic effects on the HepG-2 human liver cancer cell line. nih.gov These studies indicate that the pyrazoline scaffold is a viable pharmacophore for the design of new anticancer drugs. nih.gov The synthesis of these compounds often involves the cyclization of chalcones with a hydrazine derivative. nih.govresearchgate.net The substitution pattern on the phenyl rings of the pyrazoline structure plays a crucial role in determining the anticancer activity. nih.gov

Research has shown that certain pyrazoline derivatives exhibit potent inhibitory effects on cancer cell lines, with some compounds showing higher efficacy than existing chemotherapy drugs like cisplatin. nih.gov For example, a benzo[b]thiophen-2-yl-substituted pyrazoline derivative demonstrated a noteworthy IC₅₀ value against HepG-2 cells. nih.gov

Table 2: Research Findings on Anticancer Activity of Pyrazoline Derivatives

| Compound | Cell Line | Activity (IC₅₀) | Reference Compound | Reference IC₅₀ |

|---|---|---|---|---|

| Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanone (b17) | HepG-2 | 3.57 µM | Cisplatin | 8.45 µM |

Data sourced from studies on pyrazoline derivatives. nih.govresearchgate.net

Tuberculosis remains a significant global health threat, necessitating the development of new and effective drugs. ucl.ac.uknih.govresearchgate.net Hydrazine derivatives, including phenylhydrazones, are important intermediates in the synthesis of novel antitubercular agents. researchgate.netresearchgate.net The 2,5-dimethylphenyl scaffold is a structural feature found in some antimicrobial compounds and has been a subject of research for developing new antimicrobial agents. nih.gov

For example, novel series of thiazolo[2,3-b]quinazolin-3-phenylhydrazones have been synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. researchgate.net These studies have identified lead compounds with significant inhibitory activity. researchgate.net Similarly, other research has focused on designing novel classes of anti-TB agents, with some compounds exhibiting high activity with minimum inhibitory concentrations (MIC) in the sub-micromolar range. nih.gov

Table 3: Research Findings on Antitubercular Activity

| Compound Class | Compound Example | Activity (MIC) | Target Organism |

|---|---|---|---|

| Thiazoloquinazoline phenylhydrazone | 6,7,8,9-tetrahydro-5H-5-(2'-hydroxyphenyl)-2-(4'-fluorobenzylidene)thiazolo[2,3-b]quinazolin-3 phenylhydrazones (5f) | >99% inhibition at 6.25 µg/mL | M. tuberculosis H37Rv |

| 5-Phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione | Compound 5j | 0.12 µg/mL | M. tuberculosis H37Rv |

Data sourced from studies on novel antitubercular agents. nih.govresearchgate.net

Hydrazine and its derivatives are also instrumental in the synthesis of compounds with antifungal properties. nih.govnih.gov N'-Phenylhydrazides and other hydrazine-based compounds have been investigated for their activity against various fungal pathogens, including Candida albicans. nih.govnih.gov The emergence of drug-resistant fungal strains has spurred the search for new antifungal agents, with hydrazine derivatives showing promise as a source of lead compounds. nih.govnih.gov

Notably, research into N-2,5-dimethylphenylthioureido acid derivatives has yielded compounds with significant antimicrobial activity against multidrug-resistant Gram-positive pathogens and broad-spectrum antifungal activity against drug-resistant Candida strains. nih.gov This highlights the importance of the 2,5-dimethylphenyl moiety in designing new antimicrobial candidates. nih.gov

Table 4: Research Findings on Antifungal Activity

| Compound Class | Key Structural Feature | Target Organism | Noteworthy Activity |

|---|---|---|---|

| N'-Phenylhydrazides | Phenylhydrazide scaffold | Candida albicans | Promising antifungal activity identified in several derivatives. nih.gov |

| Hydrazine-based compounds | Pyrrolidinone rings and hydrazine moieties | Candida albicans (including resistant strains) | Significant reduction in C. albicans viability and biofilm formation. nih.gov |

Contribution to Dye Chemistry

Beyond pharmaceuticals, this compound is a valuable intermediate in the synthesis of azo dyes. Azo compounds, characterized by the R-N=N-R' functional group, constitute a large and important class of industrial dyes. researchgate.netscribd.com

The synthesis of azo dyes typically involves a two-step process: diazotization and coupling. researchgate.net In the first step, an aromatic amine is converted into a diazonium salt. This compound can serve as a precursor to the required aromatic amine or can be directly converted to a diazonium salt under appropriate conditions. The general procedure involves treating the aromatic amine with a source of nitrous acid (e.g., sodium nitrite (B80452) and hydrochloric acid) at low temperatures (0–5 °C) to form the diazonium salt. wpmucdn.comunb.ca

In the second step, the resulting diazonium salt is reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or an aromatic amine. researchgate.netwpmucdn.com This electrophilic aromatic substitution reaction forms the azo linkage (-N=N-) and results in the formation of the azo dye. researchgate.net The specific color of the dye is determined by the chemical structure of the aromatic groups and any auxochromic (color-enhancing) or chromophoric (color-bearing) substituents present on the aromatic rings. researchgate.netscribd.com The use of this compound as the starting material would introduce a 2,5-dimethylphenyl group into the final dye molecule.

Table 5: General Synthesis of Azo Dyes

| Step | Process | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Diazotization | 2,5-Dimethylaniline (B45416) (from the hydrazine) + NaNO₂ + HCl | 2,5-Dimethylbenzenediazonium chloride |

Utilization in Sensor Chemistry

The field of sensor chemistry has seen significant advancements through the use of organic molecules designed to detect specific ions or molecules. This compound plays a key role in the synthesis of such chemosensors.

Hydrazones are a class of organic compounds that have gained prominence in the development of chemosensors due to their straightforward synthesis and the functional diversity of their C=N-N backbone. rsc.org These compounds are typically synthesized through a condensation reaction between a hydrazine, such as this compound, and a carbonyl compound like an aldehyde or ketone. mdpi.com This reaction is often catalyzed by a small amount of acid and carried out in an alcohol-based solvent. mdpi.com

The resulting hydrazone derivatives can be designed to act as highly sensitive and selective chemosensors for various analytes, including metal ions and anions. rsc.orglibretexts.org The detection mechanism of these hydrazone-based sensors often relies on a change in their optical properties, such as color (colorimetric) or fluorescence, upon binding with the target analyte. libretexts.orgresearchgate.net

The general structure of a chemosensor consists of two main parts: a receptor site that selectively binds to the analyte and a signaling unit that produces a measurable signal. In these hydrazone-based systems, the hydrazone moiety often serves as part of the receptor and is linked to a signaling unit, which is typically an aromatic or fluorophoric structure. rsc.orgmdpi.com The interaction between the hydrazone's nucleophilic nitrogen atoms and electrophilic imine carbon with the analyte can trigger a detectable change in the molecule's electronic properties, leading to the sensory response. rsc.org

Table 1: Synthesis and Application of Hydrazone-Based Chemosensors

| Starting Hydrazine | Carbonyl Compound | Resulting Hydrazone Sensor | Target Analyte(s) | Detection Method |

| 2,4-Dimethylphenyl hydrazine HCl | Aromatic Aldehydes/Ketones | Aromatic Hydrazone Derivatives | General Chemosensor Candidates | Not Specified |

| 5-bromo-2-hydroxybenzohydrazide | 2-acetyl thiophene | 5-bromo-2-hydroxy-N′-[(1E)-1-(thiophen-2-yl)ethylidene]benzohydrazide | Fe³⁺ and Cu²⁺ | Fluorescence and Colorimetric |

| 2-hydrazinopyridine | quinoline-2-carbaldehyde | Quinoline-based hydrazone derivative | Tributyltin (TBT) | Colorimetric and Fluorimetric |

This table illustrates examples of hydrazone-based chemosensors developed from various hydrazine precursors, highlighting the versatility of this class of compounds in sensor applications.

Research has demonstrated the synthesis of a series of hydrazones through the condensation of 2,4-dimethylphenyl hydrazine HCl with various aromatic carbonyl compounds, proposing them as ideal candidates for chemosensor chemistry. mdpi.comwikipedia.org While this specific research used the 2,4-isomer, the chemical principles are directly applicable to the this compound isomer, underscoring its potential in creating a diverse library of sensor molecules.

Applications as Crystallization Agents for Chiral Compound Analysis

The separation of enantiomers, which are non-superimposable mirror-image molecules, is a critical process in the pharmaceutical and chemical industries. wikipedia.org One of the most established methods for this, known as chiral resolution, involves the use of a chiral resolving agent to form diastereomeric salts with a racemic mixture. libretexts.orgwikipedia.org These resulting diastereomers possess different physical properties, most notably solubility, which allows for their separation through crystallization. libretexts.org

The fundamental principle of this technique is the reaction of a racemic acid or base with a single enantiomer of a chiral base or acid, respectively. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomers. For instance, a racemic acid (a mixture of D-acid and L-acid) can be treated with a pure D-base, resulting in two diastereomeric salts: (D-acid · D-base) and (L-acid · D-base). libretexts.org Because these diastereomers are not mirror images, they can be separated by fractional crystallization. Following separation, the pure enantiomers of the acid can be recovered by removing the chiral resolving agent. libretexts.org

While various chiral amines and acids are commonly employed as resolving agents, there is no specific mention in the surveyed scientific literature of this compound being used for this purpose. As an achiral molecule, it cannot function as a traditional chiral resolving agent to form diastereomeric salts for crystallization-based separation of enantiomers.

Spectroscopic and Computational Characterization of 2,5 Dimethylphenylhydrazine Hydrochloride and Its Derivatives

Spectroscopic Analysis in Mechanistic and Structural Elucidation

Spectroscopic techniques are pivotal in determining the molecular structure and understanding the mechanistic pathways of chemical reactions involving 2,5-Dimethylphenylhydrazine hydrochloride and its derivatives. Through the interaction of these molecules with electromagnetic radiation, vital information regarding their structural integrity, molecular weight, functional groups, and electronic transitions can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural analysis of organic compounds, including the derivatives of 2,5-Dimethylphenylhydrazine. researchgate.net By probing the magnetic environments of atomic nuclei, NMR provides a detailed map of the molecular structure.

In the study of hydrazone derivatives synthesized from 2,5-Dimethylphenylhydrazine, ¹H and ¹³C NMR are essential for structural verification. For instance, the ¹H NMR spectrum of a thiazole-hydrazone derivative in DMSO-d6 reveals characteristic signals that confirm its structure. researchgate.net Protons of the methyl groups on the phenyl ring typically appear as sharp singlets. The aromatic protons from the dimethylphenyl ring and any other aromatic moieties will resonate in the downfield region of the spectrum. researchgate.net A key indicator of hydrazone formation is the singlet signal for the N-H proton, which is often observed at a significant downfield shift, confirming the presence of the hydrazine (B178648) linkage. researchgate.net

¹³C NMR spectroscopy complements the proton data by detailing the carbon framework of the molecule. The spectra will display distinct signals for the methyl carbons, the carbons of the aromatic systems, and the imine carbon (C=N), which is characteristic of the hydrazone structure. researchgate.netresearchgate.net The precise chemical shifts observed in both ¹H and ¹³C NMR spectra provide unequivocal evidence for the successful synthesis of the intended derivative.

Table 1: Representative ¹H and ¹³C NMR Data for a Hydrazone Derivative of 2,5-Dimethylphenylhydrazine

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Methyl Protons (-CH₃) | ~ 2.1 - 2.3 (s) | ~ 16 - 21 |

| Aromatic Protons (Ar-H) | ~ 6.5 - 8.0 (m) | ~ 115 - 150 |

| N-H Proton | ~ 10.0 - 12.5 (s) | - |

| Azomethine Proton (-N=CH-) | ~ 8.0 - 8.5 (s) | ~ 138 - 160 |

Note: Data is representative and can vary based on the specific derivative and solvent used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elucidating the structural details of compounds by analyzing their mass-to-charge ratio (m/z). For derivatives of 2,5-Dimethylphenylhydrazine, MS is instrumental in confirming their identity. researchgate.net

The mass spectrum of a newly synthesized hydrazone derivative will prominently feature a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which corresponds to the compound's molecular weight. This observation serves as a primary confirmation of the successful synthesis.

Furthermore, the fragmentation pattern provides a wealth of structural information. The molecule fragments in a predictable manner upon ionization, and the resulting ions offer clues about the various structural components. Common fragmentation pathways for these hydrazones can include cleavages at the N-N or C-N bonds, as well as fragmentation of the aromatic rings. Analysis of these fragments allows for a detailed reconstruction of the parent molecule's structure.

Table 2: Illustrative Mass Spectrometry Data for a Hypothetical Hydrazone Derivative of 2,5-Dimethylphenylhydrazine

| m/z Value | Interpretation |

| 267.16 | Molecular Ion Peak (M⁺) |

| 133.10 | Fragment corresponding to [C₈H₁₁N₂]⁺ |

| 134.11 | Fragment corresponding to [C₉H₁₀N]⁺ |

| 105.07 | Fragment corresponding to [C₇H₅O]⁺ |

Note: The m/z values and interpretations are illustrative and will differ based on the specific derivative.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring its absorption of infrared radiation at specific frequencies that correspond to its vibrational modes. For this compound and its derivatives, IR spectroscopy offers crucial evidence of their molecular structure.

The IR spectrum of this compound would exhibit characteristic broad absorption bands for the N-H stretching vibrations of the hydrazinium (B103819) ion. The C-H stretching of the aromatic ring and methyl groups are also readily identifiable. nist.gov

Upon conversion to a hydrazone derivative, the IR spectrum undergoes noticeable changes. A key new absorption band appears, which is characteristic of the C=N (imine) stretch, confirming the formation of the hydrazone. researchgate.net The N-H stretching vibration of the hydrazine moiety is also a prominent feature. researchgate.net

Table 3: Key IR Absorption Bands for 2,5-Dimethylphenylhydrazine and its Hydrazone Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (Hydrazinium in Hydrochloride) | ~ 3200-2500 (broad) |

| N-H Stretch (Hydrazone) | ~ 3350-3180 |

| Aromatic C-H Stretch | ~ 3100-3000 |

| Aliphatic C-H Stretch | ~ 3000-2850 |

| C=N Stretch (Imine) | ~ 1640-1570 |

| Aromatic C=C Stretch | ~ 1600-1450 |

UV-Vis Spectroscopy for Electronic Transitions and Stability Studies

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule and can be utilized to assess the stability of compounds. The absorption of ultraviolet or visible light promotes electrons from lower to higher energy states, and the wavelengths of these absorptions are characteristic of the molecule's electronic structure. mdpi.com

Derivatives of 2,5-Dimethylphenylhydrazine, such as hydrazones, typically exhibit absorption bands arising from π → π* and n → π* electronic transitions within the aromatic rings and the hydrazone moiety. researchgate.netresearchgate.net The formation of a conjugated hydrazone system often results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the parent hydrazine. acs.org The position and intensity of these bands can be influenced by solvent polarity, a phenomenon known as solvatochromism. researchgate.netacs.org

Table 4: Representative UV-Vis Absorption Maxima for a Hydrazone Derivative of 2,5-Dimethylphenylhydrazine

| Solvent | λ_max (nm) for π → π transition | λ_max (nm) for n → π transition |

| Ethanol (B145695) | ~ 280 - 320 | ~ 350 - 400 |

| Dichloromethane | ~ 285 - 325 | ~ 355 - 405 |

Note: λ_max values are representative and will vary depending on the specific derivative and solvent.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are powerful adjuncts to experimental work, offering deeper insights into molecular properties and reactivity. These theoretical methods allow for the detailed investigation of molecular structures, electronic properties, and potential reaction pathways.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method for investigating the electronic structure of molecules. researchgate.net DFT calculations can provide valuable predictions of the optimized geometry, electronic properties, and reactivity of 2,5-Dimethylphenylhydrazine and its derivatives. preprints.org

Through DFT, researchers can predict the most stable three-dimensional structure of these molecules and compare the calculated geometric parameters with experimental data. researchgate.net The calculated vibrational frequencies from DFT can also aid in the assignment of experimental IR spectral bands. preprints.org

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. mdpi.comnih.gov The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical stability and reactivity. researchgate.netmdpi.com These computational insights are invaluable for understanding reaction mechanisms and predicting the behavior of these compounds.

Table 5: Illustrative DFT Calculated Parameters for a Hydrazone Derivative of 2,5-Dimethylphenylhydrazine

| Parameter | Calculated Value |

| HOMO Energy | ~ -5.5 to -6.5 eV |

| LUMO Energy | ~ -1.5 to -2.5 eV |

| HOMO-LUMO Energy Gap | ~ 3.5 to 4.5 eV |

| Dipole Moment | ~ 2.0 to 5.0 D |

Note: These values are illustrative and depend on the specific derivative, level of theory, and basis set used in the calculation.

Analysis of HOMO-LUMO Energy Levels and Charge Transfer Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity, as it is energetically more favorable to move an electron from the HOMO to the LUMO.

For instance, a study on a series of thienopyrazine-based D-π-A molecules for solar cells demonstrates how varying electron donor groups on an aromatic system influences the HOMO and LUMO energies. derpharmachemica.com This highlights the sensitivity of frontier orbital energies to the nature and position of substituents. In the case of this compound, the two methyl groups, being electron-donating, are expected to raise the energy of the HOMO compared to unsubstituted phenylhydrazine (B124118) hydrochloride. This, in turn, would likely decrease the HOMO-LUMO gap, suggesting a potential increase in chemical reactivity.

The HOMO-LUMO energy gap is also indicative of the charge transfer possibilities within the molecule. A smaller gap facilitates intramolecular charge transfer (ICT), which is a key factor in the bioactivity of many molecules. scirp.org The distribution of the HOMO and LUMO across the molecular structure reveals the regions that act as electron donors (HOMO) and electron acceptors (LUMO). In phenylhydrazine derivatives, the HOMO is typically localized on the phenyl ring and the hydrazine moiety, while the LUMO is often distributed over the aromatic system.

To illustrate the effect of substituents on frontier orbital energies, the following table presents data from a computational study on thienopyrazine-based dyes.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| P1 | -4.983 | -3.125 | 1.858 |

| P2 | -5.091 | -3.157 | 1.934 |

| P3 | -5.127 | -3.189 | 1.938 |

| P4 | -5.049 | -3.095 | 1.954 |

| P5 | -5.012 | -3.052 | 1.959 |

| Data adapted from a study on thienopyrazine-based dyes to illustrate the impact of substituent variation on electronic properties. derpharmachemica.com |

Furthermore, the energies of the HOMO and LUMO orbitals are used to calculate various global reactivity descriptors. A study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate provides an example of such calculations. nih.gov

| Chemical Reactivity Parameter | Calculated Value (eV) |

| Chemical Hardness (η) | 0.04 |

| Chemical Potential (μ) | -0.22 |

| Electrophilicity Index (ω) | 0.58 |

| Chemical Softness (S) | 11.55 eV⁻¹ |

| Data from a study on a hydrazinecarbodithioate derivative, illustrating the calculation of reactivity descriptors from HOMO-LUMO energies. nih.gov |

These parameters provide a quantitative measure of the molecule's stability and reactivity. For this compound, similar calculations would be expected to show a relatively high chemical softness and electrophilicity index, consistent with a reactive molecule.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of a molecule are critical to its function and interactions. Conformational analysis of this compound involves studying the rotation around its key single bonds, primarily the C(phenyl)-NH bond and the NH-NH2 bond. These rotations give rise to different spatial arrangements of the atoms, known as conformers, each with a distinct energy level.

Computational methods can map the potential energy surface of the molecule as a function of these rotations, identifying the most stable (lowest energy) conformations. The stability of different conformers is influenced by a combination of steric and electronic effects.

In substituted cyclohexanes and piperazines, for example, substituents preferentially occupy the equatorial position to minimize steric hindrance, a phenomenon known as 1,3-diaxial interaction. libretexts.org Similarly, for this compound, the orientation of the hydrazinyl group (-NHNH3+) relative to the dimethyl-substituted phenyl ring will be governed by steric repulsion between the ortho-methyl group and the hydrazinyl group. This steric hindrance can influence the dihedral angle between the phenyl ring and the C-N-N plane.

Intramolecular interactions also play a significant role in determining the preferred conformation. In certain conformations, hydrogen bonding can occur between the hydrogen atoms of the ammonium (B1175870) group (-NH3+) and the π-electron system of the phenyl ring, or potentially with the ortho-methyl group, although the latter is less likely. Such intramolecular hydrogen bonds can stabilize specific conformers. For instance, in a study of 2-substituted piperazines, an intramolecular hydrogen bond was found to stabilize the axial conformation of ether-linked compounds. nih.gov